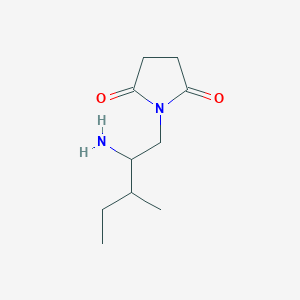![molecular formula C11H14BrN B13235566 2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)
2-[(3-Bromophenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H14BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a bromophenylmethyl substituent at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]pyrrolidine typically involves the reaction of 3-bromobenzyl chloride with pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[(3-Bromophenyl)methyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)pyrrolidine: Similar in structure but with the bromine atom at the 2-position of the phenyl ring.
1-(3-Bromophenyl)pyrrolidine: The bromophenyl group is attached to the nitrogen atom of the pyrrolidine ring.
2-(3-Chlorophenyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-[(3-Bromophenyl)methyl]pyrrolidine is unique due to the specific positioning of the bromophenylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14BrN |
|---|---|
Poids moléculaire |
240.14 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Clé InChI |
VAHZVMZMXQBVGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


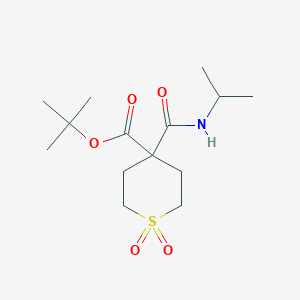
![tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13235501.png)
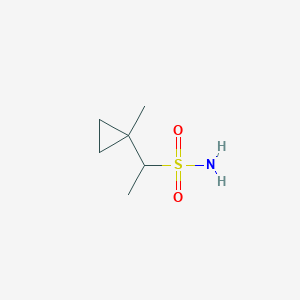

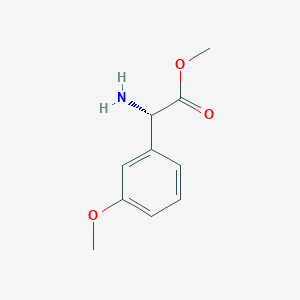

![[4-(Methylcarbamoyl)phenyl]methanesulfonyl fluoride](/img/structure/B13235538.png)
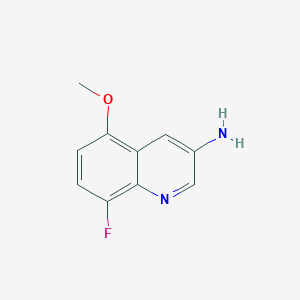
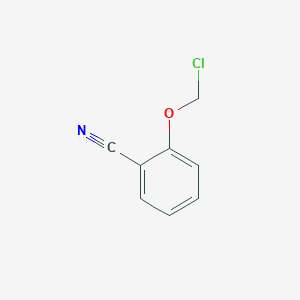

![Bis(propan-2-yl)({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13235551.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)

